Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

Descripción

Chemical Classification and Nomenclature

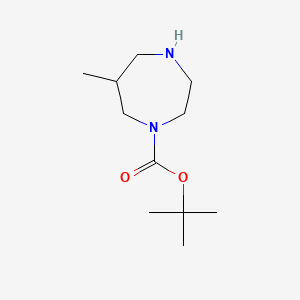

This compound belongs to the heterocyclic compound classification, specifically categorized as a substituted diazepane derivative. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the precise structural arrangement of its constituent atoms. Alternative nomenclature systems recognize this compound through various synonyms, including 1-Boc-6-methyl-1,4-diazepane, hexahydro-6-methyl-1H-1,4-diazepine-1-carboxylic acid 1,1-dimethylethyl ester, and 6-methyl-diazepane-1-carboxylic acid tert-butyl ester. The Chemical Abstracts Service has assigned the registry number 1211595-59-3 to uniquely identify this compound in chemical databases and literature.

The molecular structure analysis reveals a seven-membered saturated ring containing two nitrogen atoms positioned at the 1 and 4 positions, with a methyl group substituent at carbon-6 and a tert-butoxycarbonyl group attached to nitrogen-1. The simplified molecular-input line-entry system representation is CC1CNCCN(C1)C(=O)OC(C)(C)C, providing a standardized method for computational representation of the molecular structure. The compound exhibits a molecular weight of 214.30 grams per mole and contains 15 heavy atoms within its framework. The three-dimensional conformational properties of this molecule reflect the inherent flexibility of the seven-membered diazepane ring system, which allows for significant conformational mobility compared to more rigid heterocyclic structures.

Historical Context in Heterocyclic Chemistry

The development of 1,4-diazepine chemistry traces its origins to the broader exploration of seven-membered heterocyclic compounds that began gaining prominence in the mid-20th century. The historical significance of diazepine compounds became particularly evident with the emergence of benzodiazepines as therapeutic agents, which established the diazepine core as a privileged structure in medicinal chemistry. The term "privileged structure" was first applied to the benzodiazepine scaffold when researchers were developing nonpeptidal antagonists of cholecystokinin, recognizing that certain chemical frameworks appeared with unusual frequency among clinically successful compounds.

The evolution of diazepine chemistry reflects a growing understanding of how seven-membered heterocycles can provide unique spatial arrangements of functional groups that facilitate interactions with diverse biological targets. Historical research revealed that the flexibility inherent in seven-membered rings allows for conformational adaptability that can be advantageous in drug design applications. The fully saturated 1,4-diazepine heterocycle, composed of sp3-hybridized atoms, demonstrates significant torsional bond flexibility resulting in a high degree of conformational mobility. This structural characteristic distinguishes diazepines from more rigid heterocyclic systems and has contributed to their recognition as versatile scaffolds for pharmaceutical development.

The synthetic methodologies for accessing diazepane derivatives have undergone continuous refinement over several decades, with researchers developing increasingly sophisticated approaches to control stereochemistry and introduce diverse substitution patterns. Recent advances in synthetic chemistry have expanded the available routes to 1,4-diazepane compounds, including innovative approaches utilizing N-propargylamines as starting materials and multicomponent reaction strategies. These developments have enhanced the accessibility of complex diazepane derivatives and supported the continued exploration of their potential applications in various fields of chemical research.

Significance in Chemical Research and Development

This compound occupies a position of considerable importance within contemporary chemical research due to its dual role as both a synthetic intermediate and a structural template for drug discovery efforts. The compound's significance stems from its incorporation of the 1,4-diazepine core, which has been recognized as a privileged scaffold capable of providing ligands for diverse receptor systems. Research investigations have demonstrated that compounds containing the 1,4-diazepine framework exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.

The tert-butoxycarbonyl protecting group present in this compound enhances its utility in synthetic applications by providing a means for selective protection and deprotection of the nitrogen functionality. This structural feature enables chemists to perform complex synthetic transformations while maintaining control over the reactivity of specific sites within the molecule. The methyl substitution at the 6-position introduces additional stereochemical considerations and provides opportunities for exploring structure-activity relationships in biological systems.

Contemporary research applications of this compound extend to multiple areas of investigation, including the development of enzyme inhibitors, receptor modulators, and pharmacological tools. The compound has found particular utility in studies focused on farnesyltransferase inhibition, where derivatives incorporating the 1,4-diazepane scaffold have demonstrated potent inhibitory activity in the low nanomolar range. Additionally, the compound serves as a valuable building block in multicomponent synthesis strategies that enable rapid access to diverse chemical libraries for drug discovery screening.

Relationship to the 1,4-Diazepane Scaffold Family

This compound represents a specific member of the broader 1,4-diazepane scaffold family, sharing fundamental structural characteristics while exhibiting unique properties conferred by its particular substitution pattern. The 1,4-diazepane family encompasses a diverse collection of seven-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 4, with various substitution patterns and protecting groups that modulate their chemical and biological properties. This structural diversity within the family provides opportunities for systematic exploration of structure-activity relationships and optimization of desired properties for specific applications.

| Structural Feature | This compound | Related 1,4-Diazepane Derivatives |

|---|---|---|

| Ring Size | Seven-membered | Seven-membered |

| Nitrogen Positions | 1,4-positions | 1,4-positions |

| Substitution Pattern | 6-methyl, 1-tert-butoxycarbonyl | Variable substitutions |

| Molecular Weight | 214.30 g/mol | Range: 120-400+ g/mol |

| Protecting Groups | tert-Butoxycarbonyl (Boc) | Various (Boc, Cbz, Nos, etc.) |

| Synthetic Utility | High | Variable |

The conformational properties shared among 1,4-diazepane family members reflect the inherent flexibility of the seven-membered ring system. Computational studies have revealed that these compounds can adopt multiple conformational states, with the relative populations of different conformers being influenced by substitution patterns and environmental factors. The flexibility of the diazepane ring contrasts with more rigid heterocyclic systems and has been identified as both an advantage and a challenge in drug design applications.

Recent advances in the synthesis of 1,4-diazepane derivatives have expanded the accessible chemical space within this family, enabling researchers to explore previously inaccessible structural variants. Modern synthetic methodologies, including step- and atom-economical protocols utilizing simple starting materials such as 1,2-diamines and alkyl 3-oxohex-5-enoates, have enhanced the efficiency of diazepane synthesis. These developments have facilitated the preparation of diverse libraries of 1,4-diazepane compounds for systematic biological evaluation and optimization.

The clinical success of compounds containing 1,4-diazepine and related scaffolds has validated the therapeutic potential of this structural family. Examples include the development of dual orexin receptor antagonists featuring 1,4-diazepane central constraints that demonstrate central nervous system penetration and in vivo efficacy. Such successes have reinforced the value of the 1,4-diazepane scaffold as a privileged structure in medicinal chemistry and continue to drive research efforts focused on exploring new therapeutic applications for members of this compound family.

Propiedades

IUPAC Name |

tert-butyl 6-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOYZVQMOOKKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Formation of (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one

The synthesis begins with the reaction of 1,1-dimethoxypropan-2-one with dimethylformamide dimethyl acetal at 100°C. This step introduces a dimethylamino group, forming the enaminone intermediate. The solvent-free conditions and elevated temperature facilitate high conversion rates.

Step 2: Cyclization to 3-(Dimethoxymethyl)-1H-pyrazole

The enaminone undergoes cyclization with hydrazine hydrate at 0–25°C for 16 hours. This reaction selectively forms the pyrazole ring, with the dimethoxymethyl group remaining intact. The low-temperature conditions minimize side reactions.

Step 3: Hydrolysis to 1H-Pyrazole-3-carbaldehyde

Treatment with formic acid at 25°C for 12 hours hydrolyzes the dimethoxymethyl group, yielding the aldehyde derivative. Formic acid acts as both a solvent and catalyst, ensuring efficient deprotection.

Step 4: Reductive Amination with 3-Aminopropene

The aldehyde reacts with 3-aminopropene in methanol under reductive amination conditions. This step introduces the propene side chain, critical for subsequent cyclization. Sodium cyanoborohydride or similar reducing agents are typically employed.

Step 5: Boc Protection

The amine intermediate is protected using di-tert-butyl dicarbonate (Boc anhydride) in methanol. This step ensures chemoselectivity during the final oxidative cyclization.

Step 6: Oxidative Cyclization with mCPBA

The protected amine undergoes oxidative cyclization using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 15°C. This step forms the seven-membered diazepine ring, with the tert-butyl group remaining intact. Purification via silica gel chromatography yields the final product.

Table 1: Summary of Six-Step Synthesis

| Step | Key Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Dimethylformamide dimethyl acetal, 100°C | Enaminone formation |

| 2 | Hydrazine hydrate, 0–25°C, 16 h | Pyrazole cyclization |

| 3 | Formic acid, 25°C, 12 h | Aldehyde generation |

| 4 | 3-Aminopropene, NaBH3CN, MeOH | Reductive amination |

| 5 | Boc anhydride, MeOH | Amine protection |

| 6 | mCPBA, CH2Cl2, 15°C | Oxidative cyclization |

Industrial-Scale Production Considerations

The six-step patent method is explicitly designed for industrial scalability:

-

Cost Efficiency : 1,1-dimethoxypropan-2-one is commercially available at scale.

-

Purification : Liquid-liquid extraction and silica gel chromatography ensure high purity (>95%).

-

Throughput : Reactions are conducted in multi-liter batches, with the final step producing 130 g of product from 500 g of precursor.

Table 2: Industrial vs. Laboratory-Scale Parameters

Analytical Characterization

Post-synthesis characterization confirms structural integrity:

-

Spectroscopy : NMR (1H, 13C) and IR spectra align with the predicted structure.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 215.1 [M+H]+.

Comparative Analysis of Synthetic Routes

The six-step method remains the gold standard due to its reproducibility and scalability. However, the heteropolyacid approach offers milder conditions, albeit with unproven efficacy for this specific compound. Future research should explore hybrid strategies, such as using H3PW12O40 in the cyclization step to reduce reliance on mCPBA.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate has the molecular formula and a molecular weight of approximately 198.26 g/mol. The compound features a diazepane ring with a tert-butyl group and a methyl substituent at the 6-position, contributing to its stability and lipophilicity, which enhances its biological activity and absorption in biological systems.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Can be reduced to form amines or other derivatives.

- Substitution : Participates in nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.

Medicinal Chemistry

The compound is utilized as a building block for developing pharmaceutical drugs, particularly those targeting neurological disorders. Its structure allows it to interact with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes involved in biochemical pathways.

Case Study: Neurological Drug Development

Recent studies have highlighted its role in synthesizing compounds that exhibit analgesic effects and potential therapeutic benefits for conditions such as inflammation-induced diseases (e.g., arthritis and pancreatitis). For instance, a derivative of this compound was evaluated for its efficacy in reducing inflammatory markers in animal models .

Biological Research

In biological studies, this compound is used to investigate enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways and developing enzyme inhibitors.

Mecanismo De Acción

The mechanism of action of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Enantiomers

The methyl group’s position on the diazepane ring significantly influences physicochemical properties and reactivity. Key analogs include:

Key Observations :

- Chirality : The 5-methyl derivative exhibits optical activity due to its chiral center, enabling enantioselective synthesis . The 6-methyl analog lacks reported optical activity, suggesting a symmetric substitution pattern.

- Synthetic Utility : The 5-methyl variant is synthesized via hydrogenation of a precursor with 87% yield , while the 6-methyl compound is commercially available at 95% purity .

Substituent-Driven Functional Differences

Cyclopropylmethyl-Substituted Analog

tert-Butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate (CAS: 710973-92-5) demonstrates how bulkier substituents alter properties:

- Molecular Formula : C₁₄H₂₆N₂O₂ (vs. C₁₁H₂₀N₂O₂ for 6-methyl).

- Impact : Increased lipophilicity (logP ~3.2 vs. ~1.8 for 6-methyl) enhances membrane permeability, making it suitable for central nervous system (CNS)-targeted drug candidates .

Aryl-Substituted Derivatives

Example: tert-Butyl 4-(o-tolyl)-1,4-diazepane-1-carboxylate (CAS: Unspecified in ):

Physicochemical and Spectral Data Comparison

Actividad Biológica

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant studies that highlight its importance in various fields.

Chemical Structure and Properties

This compound features a diazepane ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its absorption and distribution within biological systems. The chemical structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Intramolecular Cyclization : Starting from a diamino alcohol, the cyclization process is initiated.

- Fukuyama–Mitsunobu Reaction : This method is commonly employed to form the diazepane ring.

- Purification : The product is purified through techniques such as recrystallization or chromatography.

Example Reaction Conditions

| Yield (%) | Reagents and Conditions |

|---|---|

| 50% | N-ethyl-N,N-diisopropylamine in ethanol at 100°C for 16 hours |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interactions with enzymes and receptors.

The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its mechanism involves binding to molecular targets, influencing cellular processes such as signal transduction and metabolic regulation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Enzyme Interaction Studies : Research indicates that this compound can affect enzyme mechanisms critical for metabolic processes. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis.

- Pharmacological Applications : The compound has potential applications in treating neurological disorders due to its ability to modulate neurotransmitter levels.

- Comparative Studies : In comparative analyses with structurally similar compounds, this compound demonstrated superior binding affinity to certain receptors, suggesting enhanced therapeutic potential.

Applications in Medicinal Chemistry

This compound serves as a building block for developing new pharmaceuticals. Its derivatives are being investigated for their efficacy against various diseases, including:

- Neurological Disorders : Targeting pathways involved in mood regulation and cognitive function.

- Autoimmune Diseases : Potential use in modulating immune responses.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Modulates enzyme activity |

| Therapeutic Potential | Promising for neurological applications |

| Binding Affinity | Higher affinity compared to similar compounds |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.